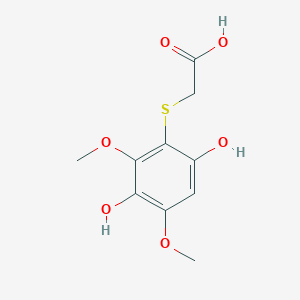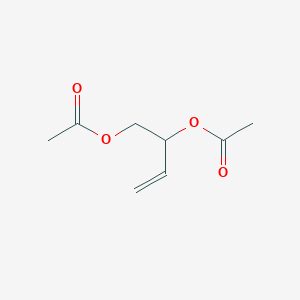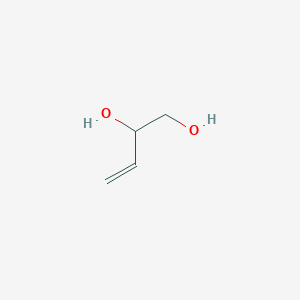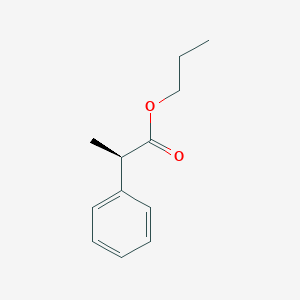
7-Amino-3-Chlor-3-cephem-4-carbonsäure
Übersicht
Beschreibung
7-Amino-3-chloro-3-cephem-4-carboxylic acid, also known as 7-Amino-3-chloro-3-cephem-4-carboxylic acid, is a useful research compound. Its molecular formula is C7H7ClN2O3S and its molecular weight is 234.66 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Amino-3-chloro-3-cephem-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Amino-3-chloro-3-cephem-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-3-chloro-3-cephem-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibiotikasynthese
Diese Verbindung ist ein Reagenz, das zur Herstellung von Cephalosporin-Antibiotika verwendet wird . Cephalosporine sind eine Klasse von β-Lactam-Antibiotika, die ursprünglich aus dem Pilz Acremonium gewonnen wurden, der früher als „Cephalosporium“ bekannt war.
Arzneimittelsynthese
7-Amino-3-Chlor-cephalosporansäure: ist ein Molekül, das zur Synthese des Arzneimittels Cefaclor verwendet werden kann . Cefaclor ist ein Cephalosporin-Antibiotikum der zweiten Generation, das zur Behandlung bestimmter bakterieller Infektionen wie Pneumonie und Infektionen von Ohr, Lunge, Haut, Rachen, Hals und Harnwegen eingesetzt wird.
Synthetische Methoden
Eine im Patent CN103387584A beschriebene synthetische Methode umfasst ein Verfahren, das darauf abzielt, Probleme wie hohe Kosten und Nebenprodukte zu lösen, die mit anderen Methoden verbunden sind. Dieses Verfahren wird als kostengünstig, von guter Qualität und einfach zu bedienen bezeichnet .
Präparationstechniken
Ein weiteres Patent, CN103588789A, bietet ein Herstellungsverfahren für diese Verbindung. Das beschriebene Verfahren umfasst Schritte, die die Effizienz der Synthese dieser Chlor-Cephalo-Carbonsäure verbessern .
Wirkmechanismus
Target of Action
7-Amino-3-chloro-3-cephem-4-carboxylic acid, also known as 7-ACCA, is a key intermediate in the synthesis of second-generation cephalosporin antibiotics . The primary targets of this compound are bacterial cell wall synthesis enzymes, particularly those involved in the cross-linking of peptidoglycan layers .
Mode of Action
7-ACCA, like other cephalosporins, acts by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. PBPs are enzymes that help form the cross-links between peptidoglycan chains to create the bacterial cell wall. By binding to these proteins, 7-ACCA inhibits the final transpeptidation step of peptidoglycan synthesis, resulting in a weak cell wall that is unable to withstand osmotic pressure. This leads to cell lysis and death .
Biochemical Pathways
The action of 7-ACCA affects the biochemical pathway of bacterial cell wall synthesis. By inhibiting the cross-linking of peptidoglycan layers, it disrupts the integrity of the cell wall, leading to cell lysis. The downstream effects include the death of bacterial cells, which results in the overall antibacterial effect of the compound .
Pharmacokinetics
The pharmacokinetics of 7-ACCA, like other cephalosporins, involves absorption, distribution, metabolism, and excretion (ADME). Generally, cephalosporins are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of 7-ACCA’s action is the inhibition of bacterial growth and replication. By disrupting the bacterial cell wall synthesis, it causes cell lysis and death, effectively eliminating the bacterial infection .
Action Environment
The action of 7-ACCA can be influenced by various environmental factors. For instance, it is stable under acidic conditions but unstable under alkaline conditions . Additionally, resistance can develop with overuse or misuse, leading to reduced efficacy . Therefore, it is crucial to use this compound under appropriate conditions and strictly according to medical guidance to ensure its effectiveness and prevent resistance development .
Eigenschaften
IUPAC Name |
(6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAFIZCBAZPMY-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128595 | |
| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53994-69-7 | |
| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-3-chloro-3-cephem-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINO-3-CHLORO-3-CEPHEM-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9T49E55O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Amino-3-chloro-3-cephem-4-carboxylic acid in pharmaceutical synthesis?
A1: 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) serves as a crucial intermediate in the synthesis of cefaclor, a widely used cephalosporin antibiotic []. Its production optimization is vital for ensuring a cost-effective supply of this essential medication.
Q2: Can you describe a key advancement in the synthesis of 7-ACCA as highlighted in the research?
A2: One of the papers details a novel three-step synthesis of 7-ACCA starting from diphenylmethyl ester of 3-hydroxy-7-phenylaceto-3-cephem-4-carboxylic acid []. This method boasts a high total yield of 73% and employs techniques like thin-layer chromatography for precise reaction monitoring. Additionally, the use of a sodium bicarbonate solution instead of aqueous ammonia in the enzymatic amide hydrolysis step effectively reduces reaction times, further optimizing the process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)





![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)


![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)


